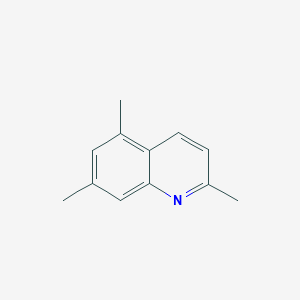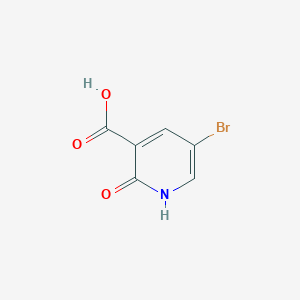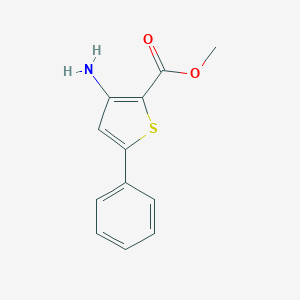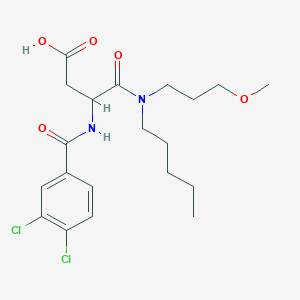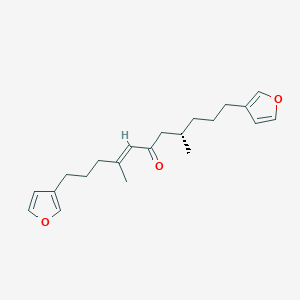
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate (PTB) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and electronics.
Mécanisme D'action
The mechanism of action of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Inflammatory cytokine expression is also inhibited by 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate through the suppression of NF-κB signaling.
Effets Biochimiques Et Physiologiques
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the expression of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been shown to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is its ease of synthesis, which allows for large-scale production. Additionally, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been shown to have low toxicity and is relatively stable under physiological conditions. However, one limitation of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate and its potential side effects.
Orientations Futures
There are several future directions for the study of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate. In medicinal chemistry, further studies are needed to determine the efficacy and safety of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate as an anti-inflammatory and anti-tumor agent. Additionally, the potential use of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate in combination with other drugs should be investigated. In material science, further research is needed to optimize the synthesis of organic semiconductors based on 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate and to explore their potential applications in electronic devices. Finally, the optical properties of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate should be further investigated for potential use in imaging and sensing applications.
Conclusion
In conclusion, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is a synthetic compound with potential applications in various fields, including medicinal chemistry, material science, and electronics. Its ease of synthesis, low toxicity, and stability under physiological conditions make it an attractive candidate for further research. However, further studies are needed to fully understand the mechanism of action of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate and its potential applications.
Méthodes De Synthèse
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is synthesized by the condensation of 3-bromo-2-hydroxybenzaldehyde and 2-thiophenecarboxylic acid in the presence of a base catalyst and a dehydrating agent. The resulting product is then subjected to a cyclization reaction to form the final compound. The synthesis of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is relatively simple and can be carried out on a large scale, making it an attractive candidate for industrial applications.
Applications De Recherche Scientifique
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been extensively studied for its potential applications in various fields. In medicinal chemistry, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has shown promising results as an anti-inflammatory and anti-tumor agent. It has been reported to inhibit the expression of pro-inflammatory cytokines and induce apoptosis in cancer cells. In material science, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and field-effect transistors. Additionally, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been investigated for its optical properties, including fluorescence and phosphorescence, making it a potential candidate for use in sensors and imaging applications.
Propriétés
Numéro CAS |
105799-78-8 |
|---|---|
Nom du produit |
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate |
Formule moléculaire |
C18H11NaO3S |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
sodium;4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylate |
InChI |
InChI=1S/C18H12O3S.Na/c19-18(20)15-10-13-16(11-6-2-1-3-7-11)21-14-9-5-4-8-12(14)17(13)22-15;/h1-10,16H,(H,19,20);/q;+1/p-1 |
Clé InChI |
JTWZGWYZGDMBGC-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)[O-].[Na+] |
SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)[O-].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)[O-].[Na+] |
Synonymes |
4H-4-phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate Zy 15850A Zy-15850A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



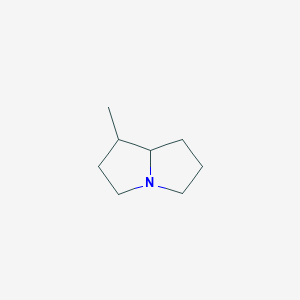
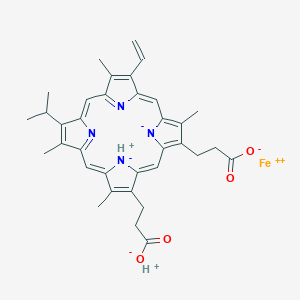
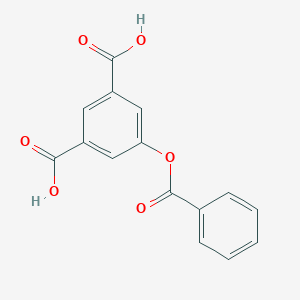
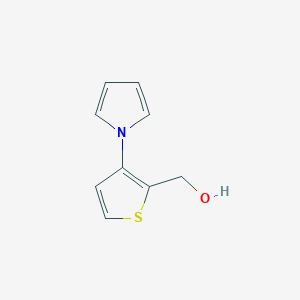
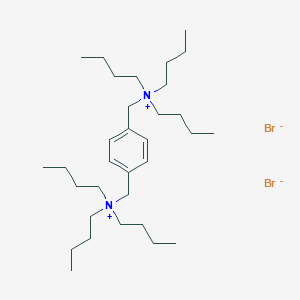
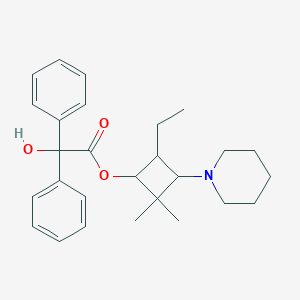
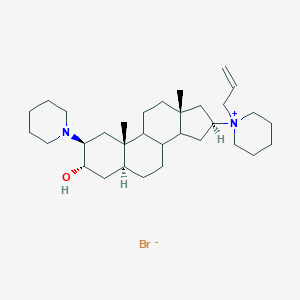
![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)
